Indantadol hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1H-inden-2-ylamino)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-11(14)7-13-10-5-8-3-1-2-4-9(8)6-10;/h1-4,10,13H,5-7H2,(H2,12,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNNIRXUJSPGRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NCC(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174169 |

Source

|

| Record name | Indantadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202914-18-9 |

Source

|

| Record name | Acetamide, 2-[(2,3-dihydro-1H-inden-2-yl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202914-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indantadol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202914189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indantadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-[(2,3-dihydro-1H-inden-2-yl)amino]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDANTADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHA48V735B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Indantadol Hydrochloride: A Technical Guide to its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indantadol (B1609722) hydrochloride (formerly CHF-3381) is a novel, centrally acting compound with a unique dual mechanism of action, positioning it as a molecule of interest for complex neurological conditions, particularly neuropathic pain.[1][2] This technical guide provides an in-depth exploration of its core pharmacological activities: non-competitive N-methyl-D-aspartate (NMDA) receptor antagonism and monoamine oxidase (MAO) inhibition. This document synthesizes the available preclinical and clinical data, details representative experimental methodologies for assessing its activity, and presents its molecular interactions through detailed signaling and workflow diagrams.

Core Pharmacological Mechanisms

Indantadol's therapeutic potential stems from its concurrent modulation of two distinct targets in the central nervous system.

Non-Competitive NMDA Receptor Antagonism

Indantadol acts as a low-affinity, non-competitive antagonist at the NMDA receptor.[3] This mechanism is crucial for its neuroprotective and antihyperalgesic effects.[2] Unlike competitive antagonists that bind to the glutamate (B1630785) or glycine (B1666218) recognition sites, non-competitive antagonists like indantadol block the ion channel itself. This action prevents the excessive influx of calcium (Ca²⁺) ions that occurs during pathological states of glutamate-induced excitotoxicity, a key process in neuropathic pain and neuronal damage.[2] The low-affinity nature of this binding may contribute to a more favorable side-effect profile compared to high-affinity NMDA antagonists, which are often associated with significant adverse effects.[2]

Monoamine Oxidase (MAO) Inhibition

Indantadol also functions as an inhibitor of monoamine oxidase (MAO), the enzyme responsible for the degradation of key monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. There are conflicting reports in the literature regarding its selectivity. Several sources describe it as a non-selective MAO inhibitor, implying action on both MAO-A and MAO-B isoforms.[1][2] However, other studies characterize it more specifically as a reversible inhibitor of MAO-A.[3] Inhibition of MAO (particularly MAO-A) increases the synaptic concentration of these neurotransmitters, which can enhance descending inhibitory pain pathways and contribute to antidepressant and anxiolytic effects.

Quantitative Pharmacological Data

| Target | Parameter | Value | Selectivity | Source |

| NMDA Receptor | Affinity | Low Affinity | Non-competitive | [3] |

| IC₅₀ / Kᵢ | Data Not Available | - | - | |

| Monoamine Oxidase (MAO) | Inhibition | Data Not Available | Conflicting Reports: Non-selective vs. MAO-A selective | [1][2][3] |

| IC₅₀ (MAO-A) | Data Not Available | - | - | |

| IC₅₀ (MAO-B) | Data Not Available | - | - |

Key Experimental Protocols

The dual mechanism of indantadol necessitates a combination of in vitro and in vivo assays for full characterization. The following are representative protocols for assessing its core activities.

In Vitro: NMDA Receptor Binding Assay (Representative Protocol)

This assay determines a compound's ability to bind to the NMDA receptor, specifically the intrachannel phencyclidine (PCP) site for non-competitive antagonists.

-

Objective: To determine the binding affinity (Kᵢ) of indantadol for the MK-801 binding site on the NMDA receptor channel.

-

Materials:

-

Rat brain cortical membranes (source of NMDA receptors).

-

[³H]MK-801 (radioligand).

-

Indantadol hydrochloride (test compound).

-

Unlabeled MK-801 or PCP (for non-specific binding determination).

-

Assay Buffer (e.g., 5 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of indantadol.

-

Incubation: In test tubes, combine the rat cortical membranes, [³H]MK-801 at a fixed concentration (e.g., 1-5 nM), and varying concentrations of indantadol. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled MK-801.

-

Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing immediately with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of indantadol concentration and fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

In Vitro: MAO Inhibition Assay (Representative Protocol)

This fluorometric or chromatographic assay measures the inhibition of MAO-A and MAO-B enzyme activity.

-

Objective: To determine the IC₅₀ values of indantadol for both MAO-A and MAO-B isoforms.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Kynuramine (B1673886) (a common non-selective MAO substrate).

-

This compound.

-

Known selective inhibitors for controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

-

Phosphate buffer (pH 7.4).

-

HPLC system or fluorescence plate reader.

-

-

Methodology:

-

Pre-incubation: Pre-incubate the MAO-A or MAO-B enzyme with varying concentrations of indantadol (or control inhibitors) for a set time (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, kynuramine.

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 20-30 minutes) at 37°C.

-

Termination: Stop the reaction (e.g., by adding a strong base like NaOH).

-

Detection: The product of kynuramine oxidation, 4-hydroxyquinoline, is fluorescent. Measure the fluorescence using a plate reader. Alternatively, the product can be quantified using an HPLC-based method.

-

Analysis: Calculate the percentage of MAO activity relative to a vehicle control. Plot the activity percentage against the logarithm of indantadol concentration to determine the IC₅₀ for each isoform.

-

In Vivo: Heat-Capsaicin Pain Model

This human model is used to assess a compound's efficacy against secondary hyperalgesia, a key feature of neuropathic pain that is mediated by central sensitization and NMDA receptors.

-

Objective: To evaluate the antihyperalgesic effect of orally administered indantadol.

-

Methodology:

-

Baseline Measurement: Measure baseline pain thresholds and sensitivity on the forearm of healthy volunteers.

-

Sensitization: Apply heat (e.g., 45°C for 5 minutes) to a small area of the skin, followed by the topical application of capsaicin (B1668287) to induce a state of primary and secondary hyperalgesia.

-

Drug Administration: Administer a single oral dose of indantadol (e.g., 500 mg) or placebo in a double-blind, crossover design.[3]

-

Post-Dose Measurement: At a specified time post-administration (e.g., 135-145 minutes), re-evaluate the area of secondary hyperalgesia (the area outside the initial injury that is now sensitive to light touch), heat pain detection thresholds, and pain ratings.[3]

-

Analysis: Compare the change in the area of secondary hyperalgesia between the indantadol and placebo treatment groups. A significant reduction in this area indicates a centrally acting analgesic effect.[3]

-

Conclusion

This compound presents a compelling pharmacological profile by simultaneously targeting glutamate excitotoxicity via non-competitive NMDA receptor antagonism and modulating monoaminergic tone through MAO inhibition. This dual mechanism offers a multifaceted approach to treating complex conditions like neuropathic pain, where both central sensitization and descending inhibitory pathway dysfunction are key factors. While the precise quantitative pharmacology and MAO selectivity require further clarification from primary studies, the existing data strongly support its unique mode of action. The experimental frameworks outlined here provide a basis for the continued investigation and development of this and similar multi-target compounds in neuroscience.

References

- 1. Indantadol, a novel NMDA antagonist and nonselective MAO inhibitor for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of edematous changes by diffusion magnetic resonance imaging in gastrocnemius muscles after spinal nerve ligation | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Synthesis of Indantadol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indantadol is a pharmaceutical agent with a dual mechanism of action, functioning as both a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a non-selective monoamine oxidase (MAO) inhibitor. This unique pharmacological profile has prompted investigations into its therapeutic potential for various neurological conditions. This technical guide provides a comprehensive overview of a plausible synthetic pathway for Indantadol hydrochloride, detailed experimental protocols for key reactions, and a summary of its mechanisms of action through signaling pathway diagrams.

Core Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process commencing with the stereoselective synthesis of the chiral precursor, (1R,2S)-2-amino-1-phenylpropan-1-ol. This intermediate subsequently undergoes reductive amination with 1-indanone (B140024) to yield the Indantadol free base, which is then converted to its hydrochloride salt.

Experimental Workflow

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Synthesis of (1R,2S)-2-amino-1-phenylpropan-1-ol

This procedure is adapted from stereoselective synthesis methodologies for similar compounds.

Reaction: Reductive amination of L-(R)-phenylacetylcarbinol with benzylamine, followed by debenzylation.

Materials:

-

L-(R)-Phenylacetylcarbinol

-

Benzylamine

-

5% Platinum on Carbon (Pt/C) or 5% Palladium on Carbon (Pd/C)

-

Hydrogen gas

-

20% Palladium hydroxide (B78521) on Carbon (Pd(OH)₂/C)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ether or other suitable organic solvent

Procedure:

-

N-Benzylation: A mixture of L-(R)-phenylacetylcarbinol, an equimolar amount of benzylamine, and a catalytic amount of 5% Pt/C or 5% Pd/C in ethanol is subjected to hydrogenation.[1] The reaction is carried out under a hydrogen atmosphere (e.g., 3 kg/cm ²) at room temperature (e.g., 20°C) for a sufficient time to ensure complete reaction (e.g., 8 hours).[1]

-

Work-up and Isolation of the Intermediate: The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield crude L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol.[1]

-

Debenzylation: The crude intermediate is dissolved in methanol, and 20% Pd(OH)₂/C is added as the catalyst.[1] The mixture is stirred under a hydrogen atmosphere (e.g., 5 kg/cm ²) at room temperature (e.g., 24°C) until the debenzylation is complete (e.g., 7.3 hours).[1]

-

Final Work-up and Purification: The catalyst is filtered off, and the filtrate is concentrated under reduced pressure to obtain (1R,2S)-2-amino-1-phenylpropan-1-ol.[1] The product can be further purified by recrystallization if necessary.

Synthesis of Indantadol (Reductive Amination)

This is a general procedure for reductive amination.

Reaction: Reductive amination of 1-indanone with (1R,2S)-2-amino-1-phenylpropan-1-ol.

Materials:

-

1-Indanone

-

(1R,2S)-2-amino-1-phenylpropan-1-ol

-

Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

-

Methanol or other suitable protic solvent

-

Acetic acid (to maintain acidic pH)

Procedure:

-

A solution of 1-indanone and an equimolar amount of (1R,2S)-2-amino-1-phenylpropan-1-ol in methanol is prepared.

-

The pH of the solution is adjusted to a weakly acidic range (pH 4-6) by the addition of glacial acetic acid.

-

Sodium cyanoborohydride is added portion-wise to the stirred solution at room temperature. The reaction mixture is stirred for an extended period (e.g., 12-24 hours) until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and made basic with a suitable base (e.g., sodium bicarbonate solution).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude Indantadol free base.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Preparation of this compound

Reaction: Acid-base reaction between Indantadol free base and hydrochloric acid.

Materials:

-

Indantadol (free base)

-

Anhydrous diethyl ether or isopropanol

-

Anhydrous hydrogen chloride (gas or as a solution in a suitable solvent)

Procedure:

-

The purified Indantadol free base is dissolved in a minimal amount of anhydrous diethyl ether or isopropanol.

-

The solution is cooled in an ice bath.

-

A solution of anhydrous HCl in the same solvent is added dropwise with stirring until precipitation is complete. Alternatively, anhydrous HCl gas can be bubbled through the solution.

-

The precipitated this compound is collected by filtration, washed with cold anhydrous ether, and dried under vacuum to yield the final product.

Quantitative Data

| Step | Reactants | Catalyst | Solvent | Conditions | Erythro:Threo Ratio | Enantiomeric Excess (%ee) | Purity (%) |

| N-Benzylation | L-(R)-Phenylacetylcarbinol, Benzylamine | 5% Pt/C | Ethanol | 20°C, 8h, 3 kg/cm ² H₂ | 92.6:7.4 | - | - |

| Debenzylation | L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol | 20% Pd(OH)₂/C | Methanol | 24°C, 7.3h, 5 kg/cm ² H₂ | - | 97.1 | 98.63 |

Signaling Pathways and Mechanism of Action

Indantadol's dual mechanism of action targets two key pathways in the central nervous system.

NMDA Receptor Antagonism

Indantadol acts as a non-competitive antagonist at the NMDA receptor. This receptor is a ligand-gated ion channel that, when activated by glutamate (B1630785) and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ ions into the neuron. This calcium influx is a critical trigger for numerous intracellular signaling cascades, including those involved in synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity and neuronal cell death. By blocking the NMDA receptor channel, Indantadol reduces the influx of Ca²⁺, thereby modulating downstream signaling pathways.

Caption: NMDA receptor antagonist signaling pathway.

Monoamine Oxidase Inhibition

Indantadol also acts as a non-selective inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the presynaptic neuron. By inhibiting MAO, Indantadol increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling to the postsynaptic neuron.

Caption: Monoamine oxidase inhibitor mechanism of action.

Conclusion

This technical guide outlines a viable synthetic route for this compound and provides detailed protocols for its key synthetic steps. The synthesis hinges on the stereoselective preparation of a chiral amino alcohol intermediate, followed by a reductive amination and subsequent salt formation. The dual mechanism of action, involving NMDA receptor antagonism and monoamine oxidase inhibition, underscores its complex pharmacological profile. Further research and process optimization are necessary to establish a scalable and efficient synthesis for potential clinical and commercial development.

References

An In-depth Technical Guide to CHF-3381 (Indantadol): Chemical Structure, Properties, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHF-3381, also known as Indantadol, is a novel psychoactive compound with a dual mechanism of action, functioning as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a reversible, non-selective monoamine oxidase (MAO) inhibitor, with a notable selectivity for the MAO-A isoform.[1] This unique pharmacological profile has positioned Indantadol as a candidate for therapeutic intervention in a range of neurological and psychiatric disorders. Preclinical and clinical investigations have explored its potential as an anticonvulsant, neuroprotective agent, and analgesic for neuropathic pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of CHF-3381, along with detailed protocols for key experimental assays used in its evaluation.

Chemical Structure and Physicochemical Properties

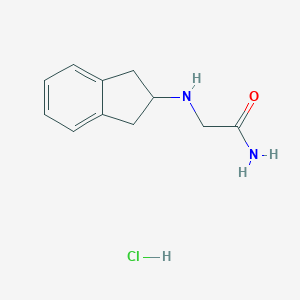

Indantadol is chemically designated as [n-(2-indanyl)-glycinamide hydrochloride]. Its structure combines an indane moiety with a glycinamide (B1583983) group.

Chemical Structure:

-

IUPAC Name: 2-((2,3-dihydro-1H-inden-2-yl)amino)acetamide

-

SMILES: NC(CNC1Cc2c(C1)cccc2)=O

-

Molecular Formula: C₁₁H₁₄N₂O

-

Molecular Weight: 190.24 g/mol

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Appearance | White solid |

| Solubility | Water soluble |

Pharmacological Properties and Mechanism of Action

CHF-3381 exerts its pharmacological effects through two primary mechanisms:

-

NMDA Receptor Antagonism: It acts as a low-affinity, non-competitive antagonist at the NMDA receptor. This action is thought to contribute to its anticonvulsant and neuroprotective properties by modulating glutamatergic neurotransmission and preventing excitotoxicity.

-

Monoamine Oxidase (MAO) Inhibition: Indantadol is a reversible and non-selective inhibitor of monoamine oxidase, with a higher affinity for the MAO-A isoform. By inhibiting MAO-A, it increases the synaptic availability of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, which is relevant for its potential antidepressant and analgesic effects.

Signaling Pathway

The dual mechanism of action of CHF-3381 targets two distinct but crucial pathways in the central nervous system. The antagonism of NMDA receptors directly impacts glutamatergic signaling, reducing excessive neuronal excitation. Simultaneously, the inhibition of MAO-A modulates monoaminergic signaling, enhancing the levels of key neurotransmitters.

Pharmacokinetic Properties

The pharmacokinetic profile of CHF-3381 has been investigated in both preclinical animal models and human clinical trials.

Table 1: Pharmacokinetic Parameters of CHF-3381 in Animals

| Species | Route | Bioavailability (%) | t₁/₂ (h) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) |

| Rat | p.o. | ~20 | - | - | - |

| Dog | p.o. | ~15 | - | - | - |

| Monkey | p.o. | 100 | - | - | - |

Table 2: Pharmacokinetic Parameters of CHF-3381 in Humans (Single Oral Dose)

| Dose (mg) | t₁/₂ (h) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-t (ng·h/mL) |

| 25 | 3-4 | - | 0.5-2 | - |

| 100 | 3-4 | - | 0.5-2 | - |

| 200 | 3-4 | - | 0.5-2 | - |

| 300 | 3-4 | - | 0.5-2 | - |

| 600 | 3-4 | - | 0.5-2 | - |

Preclinical and Clinical Efficacy

The therapeutic potential of CHF-3381 has been evaluated in various in vivo and in vitro models.

Table 3: Anticonvulsant and Neuromotor Effects of CHF-3381 in Rodents

| Test | Species | Route | ED₅₀ / TD₅₀ (mg/kg) | Endpoint |

| Maximal Electroshock Seizure (MES) | Mouse | i.p. | 24 | Protection against tonic hindlimb extension |

| p.o. | 21 | |||

| Rat | i.p. | 7.5 | ||

| p.o. | 21 | |||

| Rotarod Test | Mouse | p.o. | ~300 (TD₅₀) | Motor impairment |

| Rat | i.p. | ~100 (TD₅₀) |

Detailed Experimental Protocols

Maximal Electroshock Seizure (MES) Test

This test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

-

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

-

Apparatus: An electroconvulsiometer with corneal electrodes.

-

Animals: Male albino mice (20-25 g) or rats (150-200 g).

-

Procedure:

-

Administer the test compound (CHF-3381) or vehicle to groups of animals at various doses and time points before the test.

-

Apply a drop of saline or electrode gel to the corneal electrodes to ensure good electrical contact.

-

Place the corneal electrodes on the corneas of the animal.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).[2]

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

-

Calculate the median effective dose (ED₅₀) using probit analysis.

-

Rotarod Test

This test is used to assess motor coordination, balance, and the potential for a compound to cause neurological deficits.[3][4][5][6][7]

-

Objective: To measure the effect of a test compound on motor coordination by determining the time an animal can remain on a rotating rod.

-

Apparatus: A rotarod apparatus with a rotating rod of a specified diameter (e.g., 3 cm for mice).

-

Animals: Male mice (20-25 g).

-

Procedure:

-

Train the animals on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 2-5 minutes) for 2-3 consecutive days to establish a baseline performance.

-

On the test day, administer the test compound (CHF-3381) or vehicle.

-

At a predetermined time after administration, place the animal on the rotarod, which is set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).[3][4]

-

Record the latency to fall from the rod. A decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.

-

The dose at which 50% of the animals show motor impairment (TD₅₀) can be calculated.

-

NMDA Receptor Binding Assay ([³H]MK-801)

This in vitro assay is used to determine the binding affinity of a compound to the NMDA receptor ion channel.

-

Objective: To measure the ability of CHF-3381 to displace the radioligand [³H]MK-801 from its binding site within the NMDA receptor channel.[8][9][10][11][12]

-

Materials:

-

Rat brain cortical membranes (source of NMDA receptors).

-

[³H]MK-801 (radioligand).

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).

-

Glutamate and glycine (B1666218) (co-agonists).

-

Test compound (CHF-3381) at various concentrations.

-

Unlabeled MK-801 for determining non-specific binding.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a suspension of rat brain cortical membranes in the assay buffer.

-

In a series of tubes, add the membrane preparation, [³H]MK-801, glutamate, and glycine.

-

For determining total binding, add buffer. For non-specific binding, add a high concentration of unlabeled MK-801. For the competition assay, add varying concentrations of CHF-3381.

-

Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for CHF-3381, which can then be converted to a Ki value.

-

Monoamine Oxidase-A (MAO-A) Inhibition Assay

This in vitro assay measures the inhibitory activity of a compound against the MAO-A enzyme.

-

Objective: To determine the potency of CHF-3381 in inhibiting the activity of MAO-A.

-

Materials:

-

Source of MAO-A enzyme (e.g., human recombinant MAO-A or rat liver mitochondria).

-

Kynuramine (B1673886) (substrate for MAO-A).[13][14][15][16]

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Test compound (CHF-3381) at various concentrations.

-

A known MAO-A inhibitor (e.g., clorgyline) as a positive control.

-

Spectrophotometer or fluorometer.

-

-

Procedure:

-

Pre-incubate the MAO-A enzyme preparation with various concentrations of CHF-3381 or the positive control in the assay buffer.

-

Initiate the enzymatic reaction by adding the substrate, kynuramine.

-

The deamination of kynuramine by MAO-A produces an unstable aldehyde which spontaneously cyclizes to 4-hydroxyquinoline (B1666331).[15]

-

Monitor the formation of 4-hydroxyquinoline over time by measuring the increase in absorbance at approximately 316 nm or fluorescence at Ex/Em = 310/400 nm.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value of CHF-3381 for MAO-A inhibition.

-

Synthesis Overview

While a detailed, step-by-step synthesis protocol for CHF-3381 is not publicly available in the reviewed literature, the general synthetic approach for N-substituted glycinamides involves the coupling of a primary amine with a protected glycine derivative, followed by deprotection. In the case of Indantadol, this would likely involve the reaction of 2-aminoindane with an activated and N-protected glycine, followed by removal of the protecting group and amide formation.

Conclusion

CHF-3381 (Indantadol) is a promising pharmacological agent with a unique dual mechanism of action that targets both the glutamatergic and monoaminergic systems. Its chemical structure and properties have been well-characterized, and its efficacy has been demonstrated in a variety of preclinical models of neurological disorders. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of CHF-3381 and other compounds with similar mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential and to translate the promising preclinical findings into clinical applications.

References

- 1. Indantadol - Wikipedia [en.wikipedia.org]

- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 3. Rotarod-Test for Mice [protocols.io]

- 4. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 5. Rotarod performance test - Wikipedia [en.wikipedia.org]

- 6. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomed-easy.com [biomed-easy.com]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Differential stimulation of [3H]MK-801 binding to subpopulations of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. evotec.com [evotec.com]

The Core Pharmacodynamics of Indantadol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indantadol (B1609722) hydrochloride (formerly known as CHF-3381) is a novel psychoactive compound with a unique dual mechanism of action, positioning it as a subject of significant interest for various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the core pharmacodynamics of indantadol, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action. The primary pharmacodynamic effects of indantadol are characterized by its non-selective inhibition of monoamine oxidase (MAO) and its low-affinity, non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. These actions confer upon it a complex pharmacological profile with potential therapeutic applications in neuropathic pain, neurodegenerative diseases, and epilepsy.

Introduction

Indantadol hydrochloride is a 2-aminoindane derivative that has been investigated for its anticonvulsant, neuroprotective, and analgesic properties.[1][2] Its multifaceted pharmacodynamic profile, stemming from its interaction with two critical targets in the central nervous system—monoamine oxidase and the NMDA receptor—makes it a compelling molecule for further research and development. This document aims to consolidate the available preclinical and clinical pharmacodynamic data on indantadol, providing a comprehensive resource for the scientific community.

Core Pharmacodynamic Mechanisms

Indantadol's primary mechanisms of action are:

-

Non-selective Monoamine Oxidase (MAO) Inhibition: Indantadol inhibits both isoforms of the MAO enzyme, MAO-A and MAO-B.[2] This inhibition leads to a decrease in the degradation of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576), thereby increasing their synaptic availability.

-

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism: Indantadol acts as a low-affinity, non-competitive antagonist at the NMDA receptor.[2] By blocking the ion channel of the NMDA receptor, indantadol can modulate glutamatergic neurotransmission and mitigate excitotoxicity.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data characterizing the pharmacodynamic profile of this compound.

Table 1: Monoamine Oxidase (MAO) Inhibition

| Parameter | Value | Species | Enzyme Source |

| IC50 (MAO-A) | 1670 µg/L | Human | Recombinant |

| EC50 (MAO-A) | 1670 µg/L | Human | Plasma (DHPG levels) |

Note: The in vivo EC50 was determined by measuring the reduction of 3,4-dihydroxyphenylglycol (B133932) (DHPG), a metabolite of norepinephrine, in plasma.[2] Data for MAO-B inhibition is not currently available in the public domain.

Table 2: NMDA Receptor Antagonism

| Parameter | Value | Radioligand | Tissue Source |

| Ki | 8.8 µM | [3H]-TCP | Rat Brain Membranes |

Table 3: In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure Test)

| Species | Route of Administration | ED50 |

| Mouse | Intraperitoneal (i.p.) | 24 mg/kg |

| Mouse | Oral (p.o.) | 21 mg/kg |

| Rat | Intraperitoneal (i.p.) | 7.5 mg/kg |

| Rat | Oral (p.o.) | 21 mg/kg |

Signaling Pathways and Mechanisms of Action

The dual actions of indantadol on the monoaminergic and glutamatergic systems result in a complex interplay of signaling pathways.

Monoaminergic System Modulation

By inhibiting MAO-A and MAO-B, indantadol increases the levels of serotonin, norepinephrine, and dopamine in the synaptic cleft. This leads to enhanced activation of their respective postsynaptic receptors, influencing mood, cognition, and pain perception.

Figure 1. Mechanism of Monoamine Oxidase Inhibition by Indantadol.

Glutamatergic System Modulation

Indantadol's antagonism of the NMDA receptor occurs at the phencyclidine (PCP) binding site within the ion channel. This non-competitive blockade prevents the influx of Ca2+, which, in excess, can trigger excitotoxic cell death cascades. This mechanism is central to its neuroprotective effects.

Figure 2. Mechanism of NMDA Receptor Antagonism by Indantadol.

Experimental Protocols

This section provides an overview of the methodologies used to determine the key pharmacodynamic parameters of indantadol.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of indantadol for MAO-A and MAO-B.

Methodology: A fluorometric or spectrophotometric assay is typically employed.

-

Enzyme Source: Recombinant human MAO-A and MAO-B are used.

-

Substrate: Kynuramine is a common non-selective substrate that is oxidized by both MAO-A and MAO-B to a fluorescent product, 4-hydroxyquinoline.[3][4]

-

Procedure:

-

Varying concentrations of indantadol are pre-incubated with the MAO enzyme in a 96-well plate format.

-

The enzymatic reaction is initiated by the addition of kynuramine.

-

The plate is incubated at 37°C for a specified period.

-

The reaction is terminated, and the fluorescence or absorbance of the product is measured using a plate reader.

-

-

Data Analysis: The percentage of inhibition at each indantadol concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Figure 3. Experimental Workflow for In Vitro MAO Inhibition Assay.

In Vitro NMDA Receptor Binding Assay ([3H]-TCP Displacement)

Objective: To determine the binding affinity (Ki) of indantadol for the NMDA receptor ion channel.

Methodology: A radioligand binding assay using [3H]-thienylcyclohexylpiperidine ([3H]-TCP), a phencyclidine analog that binds to the PCP site within the NMDA receptor channel.

-

Tissue Preparation: Crude synaptic membranes are prepared from rat forebrain.

-

Assay Conditions: The membranes are incubated with a fixed concentration of [3H]-TCP and varying concentrations of indantadol in the presence of glutamate and glycine to open the ion channel.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor channel blocker (e.g., MK-801). The IC50 value for indantadol is determined from a competition binding curve, and the Ki is calculated using the Cheng-Prusoff equation.[5]

Figure 4. Experimental Workflow for NMDA Receptor Binding Assay.

In Vivo Neuroprotection Assay (Kainate-Induced Excitotoxicity)

Objective: To evaluate the neuroprotective effects of indantadol against excitotoxicity in vivo.

Methodology: A model of kainate-induced seizures and subsequent neuronal damage is used.

-

Animal Model: Male mice or rats are used.

-

Procedure:

-

Animals are pre-treated with indantadol or vehicle control.

-

Kainic acid is administered to induce seizures.

-

Seizure activity is monitored and scored.

-

After a set period, brains are collected for histological analysis.

-

-

Analysis: Neuronal degeneration is assessed using markers such as Fluoro-Jade B staining, which specifically labels degenerating neurons.[6] The extent of neuroprotection is determined by comparing the degree of neuronal damage in the indantadol-treated group to the vehicle-treated group.

Conclusion and Future Directions

This compound possesses a compelling dual pharmacodynamic profile, acting as both a non-selective MAO inhibitor and a low-affinity NMDA receptor antagonist. This combination of activities suggests its potential for treating complex neurological disorders where both monoaminergic and glutamatergic dysregulation are implicated. The quantitative data presented herein provide a solid foundation for understanding its potency and mechanisms of action.

Further research is warranted to fully elucidate the pharmacodynamic profile of indantadol. Specifically, the determination of its inhibitory potency against MAO-B is crucial for a complete understanding of its "non-selective" nature. Additionally, in vivo microdialysis studies are needed to directly measure the impact of indantadol on extracellular monoamine levels in various brain regions, which would provide a more dynamic picture of its effects on neurotransmission. A deeper understanding of the interplay between its MAO-inhibitory and NMDA-antagonistic effects at the systems level will be critical for guiding its future clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanistic pharmacokinetic and pharmacodynamic modeling of CHF3381 (2-[(2,3-dihydro-1H-inden-2-yl)amino]acetamide monohydrochloride), a novel N-methyl-D-aspartate antagonist and monoamine oxidase-A inhibitor in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 4. evotec.com [evotec.com]

- 5. A radiohistochemical measure of [3H]TCP binding to the activated NMDA-receptor-gated ion channel in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anticonvulsant Potential of Indantadol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indantadol hydrochloride (also known as CHF 3381) is a novel investigational compound demonstrating significant anticonvulsant properties in a range of preclinical models.[1][2][3] This technical guide provides an in-depth overview of the core attributes of this compound, focusing on its dual mechanism of action, quantitative efficacy in established seizure models, and the detailed experimental protocols utilized in its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The search for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability remains a critical area of research. This compound has emerged as a promising candidate due to its unique pharmacological profile, acting as both a non-selective monoamine oxidase (MAO) inhibitor and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] This dual mechanism of action suggests a potential for broad-spectrum anticonvulsant activity and neuroprotective effects.[2][4]

Mechanism of Action

This compound's anticonvulsant effects are attributed to its modulation of two key pathways in the central nervous system:

NMDA Receptor Antagonism

Indantadol acts as a low-affinity, non-competitive antagonist at the NMDA receptor.[3] It functionally antagonizes the NMDA receptor, as evidenced by its ability to displace [3H]-TCP from binding to the NMDA receptor channel with a Ki of 8.8 μM.[1] By blocking the NMDA receptor, Indantadol reduces excessive glutamatergic excitation, a key factor in seizure generation and propagation.

Monoamine Oxidase Inhibition

Indantadol is a non-selective inhibitor of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] By inhibiting MAO, Indantadol increases the synaptic availability of these neurotransmitters, which may contribute to its anticonvulsant and neuroprotective effects.[4]

Quantitative Preclinical Efficacy

The anticonvulsant activity of this compound has been quantified in several well-established animal models of epilepsy. The following tables summarize the key efficacy and neurotoxicity data.

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model

| Species | Route of Administration | ED₅₀ (mg/kg) |

| Mouse | Intraperitoneal (i.p.) | 24[1] |

| Mouse | Oral (p.o.) | 21[1] |

| Rat | Intraperitoneal (i.p.) | 7.5[1] |

| Rat | Oral (p.o.) | 21[1] |

Table 2: Anticonvulsant Activity Against Chemically-Induced Seizures in Mice

| Seizure Induction Agent | Seizure Type | ED₅₀ (mg/kg, i.p.) |

| Picrotoxin | Tonic Hindlimb Extension | ~10[1] |

| N-Methyl-D-aspartate (NMDA) (i.c.v.) | Tonic Hindlimb Extension | ~10[1] |

| 4-Aminopyridine | Tonic Seizures | ~100[1] |

| Bicuculline | Tonic Seizures | ~100[1] |

| Pentylenetetrazole | Clonic Seizures | Ineffective[1] |

| Picrotoxin | Clonic Seizures | Ineffective[1] |

Table 3: Neurotoxicity Profile (Rotarod Test)

| Species | Route of Administration | TD₅₀ (mg/kg) |

| Mouse | Intraperitoneal (i.p.) | ~100[1] |

| Mouse | Oral (p.o.) | ~300[1] |

| Rat | Intraperitoneal (i.p.) | ~100[1] |

| Rat | Oral (p.o.) | ~300[1] |

Detailed Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds that prevent the spread of seizures.

-

Animals: Male CF-1 mice or Sprague-Dawley CD albino rats.[5]

-

Apparatus: A constant current stimulator delivering a 60 Hz alternating current.[5]

-

Procedure:

-

Administer this compound or vehicle via the desired route (i.p. or p.o.).

-

At the time of peak effect, apply corneal electrodes treated with a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) and saline.[5]

-

Deliver an electrical stimulus (50 mA for mice, 150 mA for rats) for 0.2 seconds.[5]

-

Observe the animal for the presence or absence of a tonic hindlimb extension.

-

Protection is defined as the abolition of the tonic hindlimb extensor component of the seizure.[5]

-

-

Data Analysis: The median effective dose (ED₅₀) is calculated using probit analysis.

Chemically-Induced Seizure Tests

These models assess a compound's ability to counteract the effects of specific convulsant agents.

-

Animals: Male mice.

-

Convulsant Agents:

-

Picrotoxin

-

N-Methyl-D-aspartate (NMDA) administered intracerebroventricularly (i.c.v.)

-

4-Aminopyridine

-

Bicuculline

-

Pentylenetetrazole (PTZ)

-

-

Procedure:

-

Administer this compound or vehicle intraperitoneally.

-

After a predetermined time, administer the convulsant agent.

-

Observe the animals for the presence and type of seizures (clonic or tonic).

-

Record the latency to seizure onset and the incidence of seizures.

-

-

Data Analysis: The median effective dose (ED₅₀) is calculated based on the dose that protects 50% of the animals from the specified seizure endpoint.

Rotarod Neurotoxicity Test

This test evaluates a compound's potential to cause motor impairment.

-

Animals: Male mice or rats.

-

Apparatus: A rotating rod.

-

Procedure:

-

Train the animals to remain on the rotating rod for a set period.

-

Administer this compound or vehicle.

-

At various time points after administration, place the animals on the rotating rod.

-

Record the time each animal remains on the rod.

-

-

Data Analysis: The median toxic dose (TD₅₀) is determined as the dose at which 50% of the animals fail to remain on the rod for the predetermined time.

Conclusion

This compound demonstrates a robust anticonvulsant profile in a variety of preclinical models, particularly against generalized tonic-clonic seizures as indicated by the MES test.[1] Its dual mechanism of action, targeting both NMDA receptors and monoamine oxidase, represents a novel approach in the development of antiepileptic therapies. The favorable separation between its effective doses in seizure models and the doses causing motor impairment suggests a promising therapeutic window.[1] Further research is warranted to fully elucidate the clinical potential of this compound in the management of epilepsy.

References

- 1. Preclinical evaluation of CHF3381 as a novel antiepileptic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indantadol, a novel NMDA antagonist and nonselective MAO inhibitor for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indantadol - Wikipedia [en.wikipedia.org]

- 4. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

Indantadol Hydrochloride: An In-Depth Technical Guide on its Core Function as an NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indantadol (B1609722) hydrochloride (also known as CHF-3381 or V-3381) is a novel compound that has garnered interest for its dual mechanism of action as a low-affinity, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a reversible monoamine oxidase-A (MAO-A) inhibitor.[1][2] This technical guide provides a comprehensive overview of the core pharmacology of indantadol as an NMDA receptor antagonist, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. The neuroprotective and antihyperalgesic effects observed in preclinical and clinical studies underscore its therapeutic potential, although clinical development for neuropathic pain has faced challenges.[1][3]

Introduction

Indantadol hydrochloride is a 2-aminoindane derivative that was under development for the treatment of neuropathic pain and chronic cough.[1] Its primary mechanism of action relevant to this guide is its antagonism of the NMDA receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, memory, and neuronal excitotoxicity. Overactivation of NMDA receptors is implicated in the pathophysiology of various neurological disorders, making NMDA receptor antagonists a key area of therapeutic research. Indantadol's additional property as a non-selective MAO inhibitor may contribute synergistically to its overall pharmacological profile.[1]

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-[(2,3-dihydro-1H-inden-2-yl)amino]acetamide hydrochloride |

| Molecular Formula | C₁₁H₁₅ClN₂O |

| Molecular Weight | 226.71 g/mol |

| CAS Number | 202914-18-9 |

| Appearance | Solid |

Quantitative Pharmacological Data

One preclinical study demonstrated the neuroprotective efficacy of indantadol in a kainate-induced seizure model in mice. In this model, indantadol completely prevented neuronal cell damage, an effect comparable to the well-characterized NMDA receptor antagonist MK-801.[3]

In a human heat-capsaicin-induced pain model, a single 500 mg oral dose of indantadol was shown to be effective in reducing the area of secondary hyperalgesia.[1] However, a Phase IIb clinical trial in patients with diabetic peripheral neuropathic pain did not meet its primary endpoint, showing no significant difference from placebo.[3]

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of indantadol as an NMDA receptor antagonist.

Radioligand Binding Assay (General Protocol)

While a specific protocol for indantadol is not published, a general [³H]MK-801 binding assay is commonly used to characterize noncompetitive NMDA receptor antagonists.

Objective: To determine the binding affinity (Ki) of a test compound for the PCP site within the NMDA receptor channel.

Materials:

-

Rat brain cortical membranes (source of NMDA receptors)

-

[³H]MK-801 (radioligand)

-

Test compound (this compound)

-

Unlabeled MK-801 (for determining non-specific binding)

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]MK-801, and varying concentrations of the test compound (indantadol). Include wells for total binding (no competitor) and non-specific binding (excess unlabeled MK-801).

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology (General Protocol)

This technique is used to measure the effect of a compound on NMDA receptor-mediated ion currents.

Objective: To determine the IC50 of a test compound for the inhibition of NMDA receptor currents.

Materials:

-

Cultured neurons or cell lines expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits)

-

Patch pipettes

-

Micromanipulator and amplifier system

-

External solution (containing NMDA and glycine (B1666218)/D-serine)

-

Internal pipette solution

-

Test compound (this compound)

Procedure:

-

Cell Preparation: Prepare cultured neurons or transfected cells on coverslips.

-

Patching: Using a micromanipulator, form a high-resistance seal (gigaohm seal) between the patch pipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.

-

Current Recording: Clamp the cell membrane at a negative holding potential (e.g., -60 mV) to record inward currents.

-

Drug Application: Perfuse the cell with the external solution containing NMDA and glycine to evoke a baseline NMDA receptor-mediated current. Then, co-apply varying concentrations of the test compound (indantadol) with the agonists.

-

Data Analysis: Measure the peak or steady-state current amplitude in the absence and presence of the test compound. Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.

Kainate-Induced Seizure Model in Mice

This in vivo model is used to assess the neuroprotective effects of a compound against excitotoxicity.

Objective: To evaluate the ability of a test compound to prevent neuronal damage following kainate-induced seizures.

Materials:

-

Male mice

-

Kainic acid

-

Test compound (this compound)

-

Vehicle control

-

Anesthetic

-

Histological stains (e.g., Fluoro-Jade B for detecting degenerating neurons)

Procedure:

-

Animal Dosing: Administer the test compound (indantadol) or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before kainate administration.

-

Seizure Induction: Inject kainic acid to induce seizures.

-

Behavioral Observation: Observe and score the severity of seizures in each animal.

-

Histological Analysis: After a set period (e.g., 24 hours), perfuse the animals and prepare brain sections for histological staining.

-

Quantification of Neurodegeneration: Use microscopy to quantify the number of degenerating neurons (e.g., Fluoro-Jade B positive cells) in specific brain regions, such as the hippocampus.

-

Data Analysis: Compare the extent of neurodegeneration in the drug-treated groups to the vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

Indantadol's neuroprotective effects are likely mediated through its antagonism of NMDA receptors, which prevents excessive calcium (Ca²⁺) influx into neurons. This is a critical step in preventing the downstream cascade of excitotoxicity.

The dual action of indantadol as an MAO-A inhibitor may also contribute to its neuroprotective effects. Inhibition of MAO-A increases the levels of monoamine neurotransmitters like serotonin (B10506) and norepinephrine, which can have independent neuroprotective and mood-regulating effects. The interplay between NMDA receptor antagonism and MAO-A inhibition is a complex area that warrants further investigation.

Discussion and Future Directions

This compound presents an interesting pharmacological profile with its dual action on the NMDA receptor and MAO-A. The preclinical evidence for its neuroprotective effects is compelling. However, the failure to meet the primary endpoint in a Phase IIb trial for diabetic neuropathic pain highlights the challenges in translating preclinical efficacy to clinical success in complex pain indications.[3]

Future research should focus on elucidating the specific binding characteristics of indantadol at the NMDA receptor to better understand its "low-affinity" nature. Further investigation into the synergistic effects of its dual mechanism of action could reveal its potential in other neurological or psychiatric disorders where both glutamatergic and monoaminergic systems are implicated. The ongoing investigation into its efficacy for chronic cough may yet provide a clinical application for this compound.

Conclusion

This compound is a noncompetitive NMDA receptor antagonist with demonstrated neuroprotective and antihyperalgesic properties in preclinical and early clinical studies. While its development for neuropathic pain has been challenging, its unique dual mechanism of action warrants further investigation for other potential therapeutic applications. This technical guide provides a foundational understanding of its core pharmacology as an NMDA receptor antagonist to aid researchers and drug development professionals in their ongoing exploration of this and similar compounds.

References

- 1. Indantadol, a novel NMDA antagonist and nonselective MAO inhibitor for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vernalis PLC Diabetic Neuropathy Drug Candidate Phase IIa Trial Data "Encouraging" - BioSpace [biospace.com]

- 3. fiercebiotech.com [fiercebiotech.com]

In Vitro Characterization of Indantadol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indantadol hydrochloride, also known by its developmental code CHF-3381, is a novel compound belonging to the 2-aminoindane class of molecules.[1] It has been investigated for its potential therapeutic applications in neuropathic pain and chronic cough.[1][2] The primary mechanism of action of Indantadol is dual, targeting two key players in the central nervous system: it functions as a competitive, reversible, and non-selective monoamine oxidase (MAO) inhibitor and as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] This technical guide provides a detailed overview of the in vitro pharmacological profile of this compound, focusing on its interaction with these two targets.

Monoamine Oxidase (MAO) Inhibition

This compound acts as a non-selective inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These enzymes are critical for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] By inhibiting MAO-A and MAO-B, Indantadol increases the synaptic availability of these neurotransmitters, a mechanism commonly associated with antidepressant and anxiolytic effects. The inhibition by Indantadol is characterized as reversible and competitive.[1]

Quantitative Data: MAO Inhibition

The following table summarizes the reported in vitro inhibitory activity of Indantadol (CHF-3381) against MAO-A and MAO-B.

| Target Enzyme | Parameter | Value (µM) | Source |

| Monoamine Oxidase A (MAO-A) | IC₅₀ | Not explicitly reported in abstract | Villetti et al., 2001 |

| Monoamine Oxidase B (MAO-B) | IC₅₀ | Not explicitly reported in abstract | Villetti et al., 2001 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway: MAO Inhibition

The diagram below illustrates the mechanism of action for Indantadol as a monoamine oxidase inhibitor.

Caption: Indantadol inhibits MAO-A/B, preventing monoamine degradation.

Experimental Protocol: MAO Activity Assay (Fluorometric)

This protocol describes a representative method for determining the IC₅₀ of this compound for MAO-A and MAO-B activity in vitro.

Objective: To quantify the inhibitory effect of Indantadol on MAO-A and MAO-B enzymatic activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound

-

MAO substrate (e.g., p-tyramine)

-

Amplex® Red reagent (or similar fluorogenic probe)

-

Horseradish peroxidase (HRP)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Selective inhibitors for control (Clorgyline for MAO-A, Pargyline for MAO-B)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Enzyme Preparation: Dilute recombinant MAO-A and MAO-B enzymes in cold assay buffer to a predetermined optimal concentration.

-

Assay Reaction:

-

To each well of a 96-well plate, add 50 µL of the appropriate Indantadol dilution or control (vehicle, selective inhibitor).

-

Add 25 µL of the diluted MAO-A or MAO-B enzyme solution to the respective wells.

-

Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Prepare a working solution of the detection reagents containing the MAO substrate, Amplex® Red, and HRP in assay buffer.

-

Initiate the enzymatic reaction by adding 25 µL of the detection reagent working solution to all wells.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

-

Normalize the data, setting the vehicle control as 100% activity and a high concentration of a selective inhibitor as 0% activity.

-

Plot the percent inhibition against the logarithm of the Indantadol concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

NMDA Receptor Antagonism

This compound is a low-affinity, non-competitive antagonist of the NMDA receptor.[1][4] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and excitotoxicity.[5] As a non-competitive antagonist, Indantadol is believed to bind within the ion channel pore, physically blocking the influx of Ca²⁺ and Na⁺ ions, thereby preventing excessive neuronal excitation.

Quantitative Data: NMDA Receptor Binding

The following table summarizes the reported in vitro binding affinity of Indantadol (CHF-3381) for the NMDA receptor channel.

| Target Site | Radioligand | Parameter | Value (µM) | Source |

| NMDA Receptor Channel | [³H]-TCP | Kᵢ | 8.8 | Villetti et al., 2001[4] |

Kᵢ (Inhibition constant) represents the affinity of a compound for a receptor. It is the concentration of competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. [³H]-TCP (Thienyl-cyclohexyl-piperidine) is a radioligand that binds within the ion channel of the NMDA receptor, at the same site as phencyclidine (PCP) and MK-801.

Signaling Pathway: NMDA Receptor Antagonism

The diagram below illustrates the mechanism of Indantadol's antagonism at the NMDA receptor.

Caption: Indantadol non-competitively blocks the NMDA receptor ion channel.

Experimental Protocol: NMDA Receptor Radioligand Binding Assay

This protocol provides a representative method for determining the binding affinity (Kᵢ) of this compound for the NMDA receptor ion channel site.

Objective: To measure the ability of Indantadol to displace the channel-binding radioligand [³H]-TCP from rat cortical membranes.

Materials:

-

Rat cortical membranes (prepared from adult rat forebrains)

-

This compound

-

[³H]-TCP (Radioligand)

-

Dizocilpine (MK-801) for defining non-specific binding

-

Assay Buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Cell harvester

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a serial dilution series to cover a range of concentrations (e.g., 0.1 µM to 1000 µM).

-

Assay Setup: In a 96-well plate, combine in the following order:

-

Assay buffer.

-

Indantadol dilutions or vehicle or MK-801 (10 µM final concentration for non-specific binding).

-

[³H]-TCP at a final concentration near its Kₑ value (e.g., 5 nM).

-

Rat cortical membrane preparation (e.g., 100-200 µg protein per well). The total assay volume is typically 250-500 µL.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Measurement:

-

Place the filters into scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Quantify the amount of bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess MK-801) from the total binding (counts in the presence of vehicle).

-

Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the Indantadol concentration and fitting to a one-site competition model.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

General In Vitro Characterization Workflow

The process of characterizing a compound like this compound in vitro follows a logical progression from initial screening to detailed mechanistic studies.

Caption: A phased approach for in vitro drug characterization.

Conclusion

The in vitro characterization of this compound confirms its dual mechanism of action. It is a non-selective, reversible inhibitor of monoamine oxidase and a low-affinity, non-competitive antagonist at the NMDA receptor ion channel. The weak affinity for the NMDA receptor (Kᵢ of 8.8 µM) suggests that this action may be most relevant at higher therapeutic concentrations.[4] This unique pharmacological profile, combining modulation of monoaminergic neurotransmission with glutamatergic antagonism, provides a strong rationale for its investigation in complex neurological conditions such as neuropathic pain. Further characterization, including detailed enzymatic kinetics for MAO inhibition and functional assays assessing downstream signaling, would provide a more complete understanding of its in vitro properties.

References

- 1. Indantadol - Wikipedia [en.wikipedia.org]

- 2. Indantadol, a novel NMDA antagonist and nonselective MAO inhibitor for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Preclinical evaluation of CHF3381 as a novel antiepileptic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Early Discovery and Development of CHF-3381: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHF-3381, also known as Indantadol, is a novel small molecule that has been investigated for its potential therapeutic effects in a range of neurological disorders. This technical guide provides an in-depth overview of the early discovery and development of CHF-3381, with a focus on its pharmacological profile, mechanism of action, and preclinical and early clinical findings. The information is presented to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction

CHF-3381, chemically identified as N-(2,3-dihydro-1H-inden-2-yl)glycinamide hydrochloride, emerged from a screening program aimed at identifying new agents with potential anticonvulsant properties. Its development was driven by the need for novel therapeutic options for neurological conditions characterized by neuronal hyperexcitability and excitotoxicity. Early investigations revealed a unique dual mechanism of action, positioning CHF-3381 as a compound of interest for further preclinical and clinical exploration.

Chemical Synthesis and Structure

While a detailed, step-by-step synthesis protocol for CHF-3381 is not extensively publicly documented, the synthesis of structurally related compounds such as N-aryl glycines and glycinamide (B1583983) hydrochloride has been described in the chemical literature. The synthesis of N-(2-indanyl)glycinamide hydrochloride would likely involve the reaction of 2-aminoindane with a suitable glycine (B1666218) derivative.

Structure:

-

Chemical Name: N-(2,3-dihydro-1H-inden-2-yl)glycinamide hydrochloride

-

Molecular Formula: C₁₁H₁₅ClN₂O

-

Molecular Weight: 226.70 g/mol

Mechanism of Action

CHF-3381 exhibits a dual mechanism of action, targeting two key pathways involved in neuronal signaling and excitability.[1][2][3]

-

Low-Affinity, Non-Competitive NMDA Receptor Antagonism: CHF-3381 acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This action is believed to contribute to its neuroprotective and anticonvulsant effects by modulating excessive glutamatergic neurotransmission.

-

Reversible Monoamine Oxidase-A (MAO-A) Inhibition: The compound also functions as a reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] This activity may contribute to its potential analgesic and mood-modulating effects.

Preclinical Pharmacology

Extensive preclinical studies have been conducted to evaluate the pharmacological profile of CHF-3381 in various in vitro and in vivo models.

Anticonvulsant Activity

CHF-3381 has demonstrated significant anticonvulsant effects in rodent models of seizures.

| Test | Species | Route of Administration | ED₅₀ | Reference |

| Maximal Electroshock (MES) | Mouse | i.p. | 24 mg/kg | [5] |

| Maximal Electroshock (MES) | Mouse | p.o. | 21 mg/kg | [5] |

| Maximal Electroshock (MES) | Rat | i.p. | 7.5 mg/kg | [5] |

| Maximal Electroshock (MES) | Rat | p.o. | 21 mg/kg | [5] |

| Picrotoxin-induced tonic extension | Mouse | i.p. | ~10 mg/kg | [5] |

| NMDA-induced tonic extension | Mouse | i.c.v. | ~10 mg/kg | [5] |

| NMDA-induced behavioral effects and lethality | Mouse | p.o. | 57 mg/kg | [5] |

Neuroprotective Effects

In primary cortical neuron cultures, CHF-3381 exhibited neuroprotective effects against glutamate-induced excitotoxicity in a glycine-independent manner.[1] Furthermore, it completely prevented cell damage in a kainate-induced seizure model in mice, similar to the effects of the non-competitive NMDA receptor antagonist MK-801.[2][6]

Analgesic Activity

The antihyperalgesic effect of CHF-3381 was investigated in a human pain model. A single oral dose of 500 mg significantly reduced the area of secondary hyperalgesia induced by heat and capsaicin.[4]

Safety Pharmacology and Toxicology

Toxic effects on motor performance, as assessed by the rotarod test, were observed only at high doses.

| Test | Species | Route of Administration | TD₅₀ | Reference |

| Rotarod | Mouse | p.o. | ~300 mg/kg | [5] |

| Rotarod | Mouse | i.p. | ~100 mg/kg | [5] |

| Rotarod | Rat | p.o. | ~300 mg/kg | [5] |

| Rotarod | Rat | i.p. | ~100 mg/kg | [5] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in several species, revealing differences in bioavailability and metabolism.

| Species | Oral Bioavailability | Primary Metabolism | Reference |

| Rat | 15-20% | Acid derivative | [4] |

| Dog | 15-20% | Acid derivative | [4] |

| Monkey | 100% | Oxidative metabolism | [4] |

| Human | - | Extensive liver metabolism to CHF-3567 and 2-aminoindane | [3] |